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Compound of Interest

Compound Name: 5-TFA-ap-ddC

CAS No.: 114748-58-2

Cat. No.: B3214621

Get Quote

The compound 5-TFA-ap-ddC (5-(3-trifluoroacetamido-1-propynyl)-2',3'-dideoxycytidine) is a

highly specialized, modified nucleoside. It serves as a critical synthetic intermediate in the

development of dye-terminator reagents for Sanger sequencing and labeling chemistries for

Next-Generation Sequencing (NGS)[1][2]. The molecule features a chain-terminating

dideoxycytidine (ddC) core, modified at the 5-position of the pyrimidine ring with a rigid

propargyl linker that terminates in a trifluoroacetyl (TFA)-protected primary amine[3].

During the synthesis of fluorescent terminators, the TFA protecting group must be quantitatively

removed to expose the primary amine, enabling subsequent conjugation with N-

hydroxysuccinimide (NHS) ester derivatives of fluorophores[2]. Liquid Chromatography coupled

with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for verifying the intact mass

of the synthesized precursor, monitoring deprotection kinetics, and identifying trace

impurities[4][5].

Chemical and Physical Properties
Understanding the physicochemical properties of 5-TFA-ap-ddC is essential for developing an

effective chromatographic and ionization strategy.
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Property Value / Description

Chemical Name 5-TFA-ap-2',3'-Dideoxycytidine

CAS Number 114748-58-2[1]

Molecular Formula C₁₄H₁₅F₃N₄O₄[3]

Molecular Weight 360.29 g/mol [3]

Monoisotopic Exact Mass 360.1045 Da[3]

LogP ~1.21[3]

Analytical Strategy: The "Why" Behind the Method
Chromatographic Causality: Unlike nucleotide triphosphates (e.g., ddCTP), which are highly

negatively charged and require complex ion-pairing agents (like

hexafluoroisopropanol/triethylamine) or HILIC chromatography, the unphosphorylated

nucleoside 5-TFA-ap-ddC is moderately hydrophobic (LogP 1.21)[3]. This allows for excellent

retention and sharp peak shapes on standard C18 reversed-phase columns using volatile

buffers, completely avoiding ion-pairing agents that cause severe MS signal suppression[5].

Ionization Causality: Cytosine derivatives possess a basic nitrogen (N3) on the pyrimidine ring,

making them highly responsive to Electrospray Ionization in positive mode (ESI+)[6]. The

addition of 0.1% formic acid to the mobile phase ensures complete protonation, yielding a

strong [M+H]⁺ precursor ion at m/z 361.11[5].
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Figure 1: End-to-end LC-MS/MS analytical workflow for 5-TFA-ap-ddC characterization.

Detailed Experimental Protocol
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Sample Preparation
Diluent: 5% Methanol in LC-MS grade water.

Concentration: 1–10 µg/mL for Triple Quadrupole (MRM) or 50 µg/mL for HRMS

(TOF/Orbitrap) intact mass confirmation[4].

Expert Insight: Strictly avoid high concentrations of sodium or potassium salts in the sample

matrix. Pyrimidine nucleosides readily form stable [M+Na]⁺ adducts (m/z 383.09) that

suppress the target [M+H]⁺ signal and complicate downstream MS/MS fragmentation[2].

Liquid Chromatography (UHPLC) Conditions
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 2% B to 40% B over 5 minutes. (The propargyl-TFA group increases

hydrophobicity compared to unmodified ddC, causing it to elute typically around 30–35%

organic).

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.

Mass Spectrometry Parameters (ESI+)
Capillary Voltage: 3.0 kV

Desolvation Temperature: 350°C

Desolvation Gas: 800 L/hr

Source Temperature: 150°C

Collision Energy (CE): 15–25 eV for optimal glycosidic bond cleavage[4].
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Data Interpretation & Fragmentation Mechanisms
In ESI-MS/MS, substituted pyrimidine nucleosides undergo a highly predictable fragmentation

pathway driven by the cleavage of the N-glycosidic bond[6]. For 5-TFA-ap-ddC, the protonated

precursor[M+H]⁺ (m/z 361.11) readily loses the dideoxyribose sugar moiety as a neutral

fragment (100 Da), yielding an intense product ion corresponding to the protonated modified

base [Base+H]⁺ at m/z 260.05[6].

Table 1: Quantitative MRM Transitions & Expected Masses

Compound
State

Precursor
Ion[M+H]⁺

Primary
Fragment
[Base+H]⁺

Collision
Energy

Neutral Loss

Intact 5-TFA-

ap-ddC
361.11 260.05 20 eV 100 Da (Sugar)

| Deprotected (5-ap-ddC) | 265.13 | 165.08 | 18 eV | 100 Da (Sugar) |

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pdf.benchchem.com/62/A_Comparative_Guide_to_the_Mass_Spectral_Fragmentation_of_Substituted_Pyrimidines.pdf
https://www.benchchem.com/product/b3214621/docs?utm_src=pdf-body#introduction-scientific-context
https://pdf.benchchem.com/62/A_Comparative_Guide_to_the_Mass_Spectral_Fragmentation_of_Substituted_Pyrimidines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3214621?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-TFA-ap-ddC Precursor
[M+H]+ m/z 361.11

Collision-Induced Dissociation (CID)
15 - 25 eV

Protonated Modified Base
[Base+H]+ m/z 260.05

 Glycosidic Bond Cleavage

Neutral Loss
Dideoxyribose (-100 Da)

 Neutral Fragment (Undetected)

Click to download full resolution via product page

Figure 2: Primary MS/MS fragmentation mechanism of 5-TFA-ap-ddC via glycosidic bond

cleavage.

Troubleshooting & System Self-Validation
To ensure the protocol operates as a self-validating system, researchers must monitor specific

failure modes built into the experimental design:

In-Source Fragmentation: If the m/z 260.05 peak appears directly in the MS1 (full scan)

spectrum rather than just in the MS2 spectrum, the cone voltage or declustering potential is

set too high. This causes premature cleavage of the fragile glycosidic bond before the

precursor reaches the collision cell[6]. Corrective Action: Lower the cone voltage by 10–15 V

until the intact m/z 361.11 dominates MS1.
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Mass Balance During Deprotection: When monitoring the TFA cleavage reaction (e.g., using

ammonium hydroxide to expose the amine), the disappearance of m/z 361.11 must perfectly

correlate with the appearance of m/z 265.13 (the free amine). A failure in this mass balance

indicates parasitic side reactions, such as the degradation of the propargyl linker or

incomplete hydrolysis[2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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